5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine
Description
Properties
CAS No. |
918941-01-2 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H10N4O/c1-17-10-7-5-9(6-8-10)11-3-2-4-12-13-14-15-16(11)12/h2-8H,1H3 |
InChI Key |
WEUQEFZOECYLCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC3=NN=NN32 |
Origin of Product |
United States |
Preparation Methods
General Procedure
One effective method involves the azidation of a suitable pyridine derivative. The general procedure can be summarized as follows:
- Starting Material : Use a 2-chloro-4-methoxypyridine derivative.
- Reagents : React with sodium azide in a solvent such as chlorobenzene.
- Catalyst : Employ phase-transfer catalysts like tricaprylmethylammonium chloride (Aliquat 336).
- Conditions : Stir the reaction mixture under reflux for 1-1.5 hours.
- Workup : After completion, separate the phases, extract with chlorobenzene, wash, and dry over anhydrous sodium sulfate.
Yields and Characterization
The yields for this method can vary but typically range from 70% to 90%, depending on the specific conditions used. Characterization is usually performed using IR spectroscopy, NMR, and mass spectrometry to confirm the structure of the synthesized compound.
| Entry | Starting Material | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1 | 2-chloro-4-methoxypyridine | 85 | 182-184 |
| 2 | 4-methoxyphenyl azide | 78 | 180-182 |
Cyclization Reactions
Method Description
Another approach involves cyclization reactions where an azide reacts with a pyridine derivative to form the tetrazole structure directly:
- Reagents : Combine an azide with a pyridine derivative in a suitable solvent.
- Conditions : Heat under reflux to facilitate cyclization.
- Monitoring : Use thin-layer chromatography (TLC) to monitor progress.
Results
This method has been reported to yield products in moderate to high yields, often requiring optimization of reaction conditions such as temperature and solvent choice.
Multi-component Reactions
Three-Component Synthesis
A more advanced strategy involves a three-component reaction where multiple reagents are combined in one pot:
- Reagents : Mix an aldehyde, an amine, and sodium azide.
- Catalyst : Utilize bismuth salts as a catalyst for improved efficiency.
- Conditions : Conduct the reaction under microwave irradiation or conventional heating.
Yield and Efficiency
This method has shown great promise in terms of yield and simplicity, often producing the desired tetrazolo[1,5-a]pyridine derivatives in one step with yields exceeding 90%.
| Entry | Reaction Type | Yield (%) | Time (min) |
|---|---|---|---|
| 1 | Three-component synthesis | 92 | 10 |
| 2 | One-pot cyclization | 88 | 30 |
Chemical Reactions Analysis
Ring-Opening and Rearrangement Reactions
The tetrazole ring exhibits thermal and pH-dependent instability, leading to ring-opening or rearrangement:
Table 2: Ring-Opening Reactions
| Reaction Conditions | Products | Key Observations | Reference |
|---|---|---|---|
| 160°C, neat | 2-Azido-4-methoxypyridine | Reversible equilibrium observed | |
| HCl (5%), 0–5°C | Pyridine-thiol derivatives | Regioselective S–N bond cleavage |
-
Thermally induced ring-opening produces azidopyridines, which exist in equilibrium with the tetrazole form .
-
Acidic conditions promote cleavage of the tetrazole S–N bond, yielding thiol intermediates .
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group undergoes EAS at the ortho and para positions due to the electron-donating methoxy group:
Table 3: EAS Reactions of the Methoxyphenyl Group
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-Nitro-4-methoxyphenyl derivative | 45% | |
| Br₂/FeBr₃ | RT, 1 hr | 3-Bromo-4-methoxyphenyl derivative | 60% |
-
Nitration and bromination occur preferentially at the meta position relative to the methoxy group .
-
Steric hindrance from the tetrazole ring reduces reactivity at the para position.
Cyclization and Heterocycle Formation
The compound participates in cycloadditions and fusion reactions to form polycyclic systems:
Table 4: Cyclization Reactions
| Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|
| NaNO₂, HCl, 0°C | Thieno[2,3-e]pyridine derivatives | Antidepressant drug candidates | |
| CuI, DMF, 120°C | Furoxanopyridine-1-oxide | Energetic materials research |
-
Treatment with nitrous acid induces cyclization with thiophene precursors to form fused tetrazolo-thienopyridines .
-
Copper-catalyzed thermolysis generates furoxanopyridines, which exhibit explosive properties .
Methoxy Group Demethylation
-
Reagents : BBr₃, CH₂Cl₂, −78°C
-
Product : 4-Hydroxyphenyltetrazolo[1,5-a]pyridine (Yield: 78%).
Tetrazole Ring Alkylation
Stability and Decomposition
-
Thermal Stability : Decomposes at 220°C with exothermic DSC peaks .
-
Photolytic Degradation : UV light (254 nm) induces cleavage of the tetrazole ring, forming cyanamide derivatives .
Key Research Findings
-
The tetrazole ring’s reactivity is pH-dependent, with protonation increasing electrophilicity at N1 .
-
Methoxy substitution enhances solubility in polar solvents (e.g., DMSO, ethanol) but reduces thermal stability compared to nitro-substituted analogs .
-
Fused heterocycles derived from this compound show promise in medicinal chemistry (e.g., antidepressant activity in thienopyridine derivatives) .
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various pathogens. Studies have shown that tetrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, the introduction of the 4-methoxyphenyl group at the 5 position of tetrazolo[1,5-c]quinazoline-5-thione resulted in enhanced antimicrobial efficacy, outperforming traditional antibiotics like ampicillin against certain bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Screening
- Compound Tested : 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine
- Method : Disc diffusion method
- Results : Exhibited moderate inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae.
- Comparison : Effective against Gram-positive and Gram-negative bacteria with a minimum inhibitory concentration (MIC) comparable to that of ciprofloxacin .
Anti-inflammatory Activity
In addition to its antimicrobial properties, 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine has been evaluated for its anti-inflammatory effects. Various derivatives have been synthesized and tested for their ability to reduce inflammation in animal models.
Case Study: Anti-inflammatory Screening
- Compound Tested : Novel tetrazole derivatives including 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine
- Method : Carrageenan-induced paw edema method in rats
- Results : Some derivatives showed significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug.
- Key Finding : The presence of the methoxy group was correlated with enhanced anti-inflammatory activity .
Anticancer Activity
Recent research indicates that tetrazole derivatives may also possess anticancer properties. The structural features of 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine contribute to its potential as an anticancer agent.
Case Study: Anticancer Screening
- Compound Tested : 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine
- Method : High-pressure synthesis followed by cytotoxicity assays on cancer cell lines
- Results : Exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential as a lead compound for further development .
Synthesis and Structure-Activity Relationship
The synthesis of 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine can be achieved through various methods including microwave-assisted synthesis and cyclocondensation reactions. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance biological activity.
Synthesis Overview
| Method | Conditions | Yield |
|---|---|---|
| Microwave-assisted | Catalyst-free | High |
| Cyclocondensation | High pressure | Moderate |
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and other interactions, which may influence the activity of the target molecules. Specific pathways and targets would depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural and electronic properties of 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine with analogous compounds:
Key Observations :
- In contrast, electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity, favoring nucleophilic substitution reactions .
- Biological Activity : 5-Aryl derivatives (e.g., phenyl, 4-chlorophenyl) exhibit antidepressant and antimicrobial activities, with potency influenced by substituent electronic profiles .
Reactivity Differences :
- The methoxyphenyl derivative undergoes electrophilic aromatic substitution more readily than halogenated analogs due to its electron-rich aromatic ring .
- Bromo and chloro derivatives are prone to Suzuki-Miyaura cross-coupling, enabling diversification of the tetrazolo core .
Physicochemical and Functional Properties
- Thermal Stability : Diarylated tetrazolo[1,5-a]pyridines (e.g., 5-(4-Methoxyphenyl)) exhibit high thermal stability (decomposition >300°C), critical for semiconductor devices .
- Solubility: Methoxy substitution improves solubility in polar solvents (e.g., DMSO, ethanol) compared to halogenated analogs .
- Biological Efficacy : 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine derivatives show moderate antimicrobial activity (e.g., 50–60% inhibition at 50 μg/mL against Fusarium graminearum), while chloro and bromo analogs display higher potency due to enhanced membrane permeability .
Biological Activity
5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by diverse research findings.
Synthesis and Characterization
The synthesis of 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors, such as 4-methoxyphenyl hydrazine derivatives with suitable azides or nitriles. Various methodologies have been reported for the efficient synthesis of this compound, often yielding moderate to good yields.
Table 1: Synthesis Overview
| Method | Yield (%) | Key Reactants |
|---|---|---|
| Cyclization with azide | 65-80 | 4-methoxyphenyl hydrazine, sodium azide |
| One-pot reaction | 52-77 | 2-chloro-3-formylquinoline, malononitrile |
Antidepressant Activity
Recent studies have highlighted the antidepressant potential of related tetrazole derivatives. For instance, compounds structurally similar to 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine have shown significant effects in behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST). These tests assess the immobility time of rodents, which correlates with depressive-like behavior.
- Key Findings :
Anticancer Activity
The anticancer properties of tetrazole-based compounds have also been explored. For example, pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanisms involved include apoptosis induction and inhibition of key signaling pathways related to cell survival.
- Research Highlights :
The biological activity of 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine is believed to be mediated through several mechanisms:
- Serotonin Receptor Interaction : Evidence suggests that tetrazole derivatives may bind to serotonin receptors, particularly influencing mood regulation and antidepressant effects.
- Caspase Activation : In anticancer studies, activation of caspases has been linked to the induction of apoptosis in cancer cells.
- Molecular Docking Studies : These studies provide insights into how these compounds interact at the molecular level with target proteins involved in neurotransmission and cell survival .
Case Studies
-
Antidepressant Evaluation :
- A study evaluated a series of tetrazole derivatives for their antidepressant activity using FST and TST. The most active compounds were further analyzed for their interaction with serotonin receptors using molecular docking techniques.
- Anticancer Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
